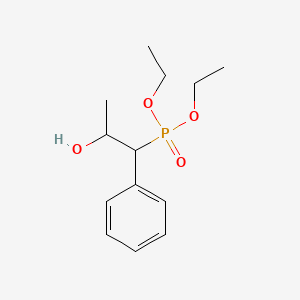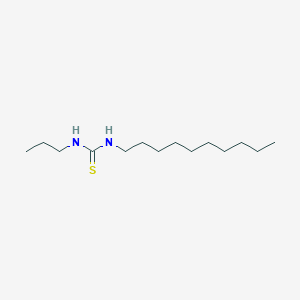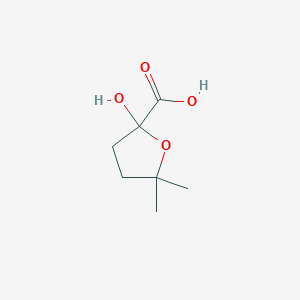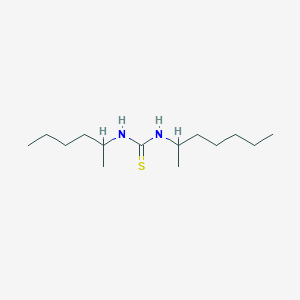
N-Heptan-2-yl-N'-hexan-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptan-2-yl-N’-hexan-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are compounds containing a functional group with the general structure (R1R2N)(R3R4N)C=S, where R1, R2, R3, and R4 can be hydrogen atoms or organic substituents. This particular compound features heptan-2-yl and hexan-2-yl groups attached to the nitrogen atoms of the thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptan-2-yl-N’-hexan-2-ylthiourea typically involves the reaction of heptan-2-amine and hexan-2-amine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the reactants or products.
Industrial Production Methods
On an industrial scale, the production of N-Heptan-2-yl-N’-hexan-2-ylthiourea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Heptan-2-yl-N’-hexan-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Heptan-2-yl-N’-hexan-2-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-Heptan-2-yl-N’-hexan-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Heptan-2-yl-N’-hexan-2-ylurea: Similar structure but with an oxygen atom instead of sulfur.
N-Heptan-2-yl-N’-hexan-2-ylsulfamide: Contains a sulfamide group instead of thiourea.
N-Heptan-2-yl-N’-hexan-2-ylcarbamate: Features a carbamate group.
Uniqueness
N-Heptan-2-yl-N’-hexan-2-ylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiourea group can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making it valuable for certain applications in chemistry and biology.
Propiedades
Número CAS |
62549-29-5 |
|---|---|
Fórmula molecular |
C14H30N2S |
Peso molecular |
258.47 g/mol |
Nombre IUPAC |
1-heptan-2-yl-3-hexan-2-ylthiourea |
InChI |
InChI=1S/C14H30N2S/c1-5-7-9-11-13(4)16-14(17)15-12(3)10-8-6-2/h12-13H,5-11H2,1-4H3,(H2,15,16,17) |
Clave InChI |
YIQVWGTXCLYEPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NC(=S)NC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


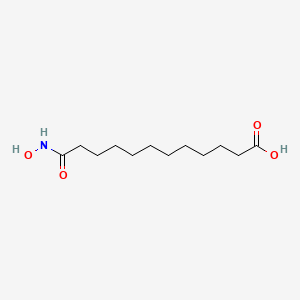
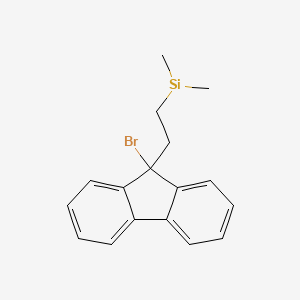
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
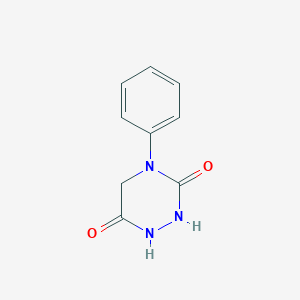
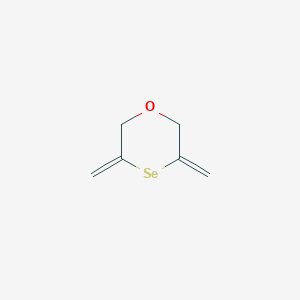
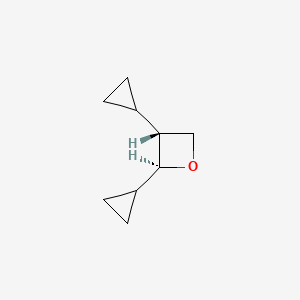
methanone](/img/structure/B14516511.png)


